N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-methionine
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Overview
Description
2-{2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure that combines a coumarin moiety with a butanoic acid side chain, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-{2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multiple stepsThe final steps involve the attachment of the butanoic acid side chain and the incorporation of the methanesulfonyl group . Reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the coumarin moiety allows for oxidation reactions, often using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The benzyl and methyl groups can undergo substitution reactions, typically in the presence of halides and bases.
Common reagents and conditions used in these reactions include organic solvents, bases like potassium carbonate, and catalysts such as palladium on carbon. Major products formed from these reactions often retain the coumarin core while modifying the side chains .
Scientific Research Applications
2-{2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition disrupts the bacterial cell cycle, leading to cell death . The molecular targets include the active sites of the DNA gyrase enzyme, and the pathways involved are those related to DNA replication and repair .
Comparison with Similar Compounds
Compared to other coumarin derivatives, 2-{2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID stands out due to its unique combination of a coumarin core with a butanoic acid side chain. Similar compounds include:
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Known for its anticancer properties.
7-Amino-4-methylcoumarin: Used in the synthesis of various antimicrobial agents.
N-Substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide: Exhibits significant antimicrobial activity.
These compounds share the coumarin core but differ in their side chains and functional groups, which contribute to their unique biological activities and applications.
Properties
Molecular Formula |
C24H25NO6S |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
(2S)-2-[[2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C24H25NO6S/c1-15-18-9-8-17(30-14-22(26)25-20(23(27)28)10-11-32-2)13-21(18)31-24(29)19(15)12-16-6-4-3-5-7-16/h3-9,13,20H,10-12,14H2,1-2H3,(H,25,26)(H,27,28)/t20-/m0/s1 |
InChI Key |
NNHPAXDGGSLXOK-FQEVSTJZSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CCSC)C(=O)O)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CCSC)C(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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